molecular formula C10H19NO B2554251 N-(4-methylhexan-2-yl)prop-2-enamide CAS No. 1480109-59-8

N-(4-methylhexan-2-yl)prop-2-enamide

Cat. No. B2554251
CAS RN: 1480109-59-8
M. Wt: 169.268
InChI Key: OUINFQIUQSHRHE-UHFFFAOYSA-N
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Description

Enamides such as N-(4-methylhexan-2-yl)prop-2-enamide are important pharmacophores found in various natural products and are increasingly used as reagents for asymmetric incorporation of nitrogen functionality. The synthesis of geometrically defined enamides, which includes compounds like N-(4-methylhexan-2-yl)prop-2-enamide, is challenging, particularly for highly substituted and Z-enamides .

Synthesis Analysis

A general method for the synthesis of enamides involves the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity. This process is atom economic and represents the first examples of catalytic isomerization of N-allyl amides to form nonpropenyl disubstituted, tri-, and tetrasubstituted enamides . Another approach for synthesizing related enamides is the reaction of 2-arylethylamines with methacryloyl chloride in ethylene dichloride, yielding various N-(2-arylethyl)-2-methylprop-2-enamides with high yields .

Molecular Structure Analysis

The structure of enamides can be confirmed using techniques such as 1H NMR, 13C NMR, IR, and HR-MS. For instance, the structure of N-(2-arylethyl)-2-methylprop-2-enamides was confirmed using these methods . Additionally, X-ray single crystallography can reveal the solid-state properties of related compounds, providing insights into their molecular structure .

Chemical Reactions Analysis

Enamides can participate in various chemical reactions. For example, ynamides can undergo [4+2] cycloaddition with 2-halomethyl phenols to construct 2-amino-4H-chromenes and α-halo enamides simultaneously under catalyst-free conditions . This reaction exhibits good functional group tolerance and high yields, involving the formation of active intermediates like keteniminium and o-methylene quinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of enamides can be characterized by several analytical techniques. For instance, the adsorption studies of molecularly imprinted polymers derived from enamides show high affinity towards target biomolecules, indicating the functional significance of the enamide structure . The solid-state properties, such as colorimetric sensing abilities of related benzamide derivatives, can be studied through UV-Vis absorption and NMR analyses, demonstrating the potential for applications like anion detection .

Scientific Research Applications

Microbial Mediated Abiotic Transformations

In environmental science, research indicates the involvement of microbial processes in the abiotic transformations of compounds under denitrifying conditions, leading to the formation and retransformation of transformation products. These findings are crucial for understanding the environmental fate of chemically active substances in water treatment and natural aquatic systems (Nödler et al., 2012).

Therapeutic and Pharmacological Potential

Enaminones, to which N-(4-methylhexan-2-yl)prop-2-enamide is structurally related, have been explored for their therapeutic potential, including anticonvulsant properties. Research has highlighted their significant role in developing new therapeutic agents, emphasizing the importance of understanding their pharmacophore activity (Eddington et al., 2000).

Synthesis and Catalysis

The synthesis of enaminones through catalyzed reactions represents a key area of interest in organic chemistry. Studies demonstrate innovative methods for creating enaminones, providing valuable insights into catalysis and reaction mechanisms. These synthetic routes offer potential for creating diverse compounds with significant applications in pharmaceuticals and materials science (Miura et al., 2012).

Applications in Organic Synthesis

N-(4-methylhexan-2-yl)prop-2-enamide and related compounds have been utilized as intermediates in organic synthesis, demonstrating their versatility in constructing complex molecular architectures. This includes the synthesis of polysubstituted pyrroles and pyridines, highlighting their role in developing novel organic molecules with potential applications in various fields, including pharmaceuticals (Cacchi et al., 2008).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-(4-methylhexan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-5-8(3)7-9(4)11-10(12)6-2/h6,8-9H,2,5,7H2,1,3-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUINFQIUQSHRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylhexan-2-yl)prop-2-enamide

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